6-(4-methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one
Description
Properties
Molecular Formula |
C18H15N3O4 |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one |
InChI |
InChI=1S/C18H15N3O4/c1-25-16-8-4-14(5-9-16)17-10-11-18(22)20(19-17)12-13-2-6-15(7-3-13)21(23)24/h2-11H,12H2,1H3 |
InChI Key |
HQDUIYJSOYOTHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Keto Acids with Hydrazines
A widely adopted method involves reacting γ-keto acids with hydrazine hydrate. For example, 4-(4-methoxyphenyl)-4-oxobutanoic acid undergoes cyclization with hydrazine hydrate in ethanol under reflux (4–6 hours) to yield 6-(4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone. Subsequent dehydrogenation using bromine in acetic acid introduces the aromatic pyridazinone ring.
Key Data:
Alternative Route via Furanone Intermediates
Studies describe synthesizing pyridazinones from 3,4-dichloro-5-arylfuran-2(5H)-ones. For instance, 3,4-dichloro-5-phenylfuran-2(5H)-one reacts with hydrazine hydrate in DMF at 80°C for 40 minutes to form 5-chloro-6-phenylpyridazin-3(2H)-one. While this method is less direct for introducing methoxy groups, it highlights the versatility of furanone precursors in pyridazinone synthesis.
Substitution at the 6-Position
Introducing the 4-methoxyphenyl group at the pyridazinone’s 6-position typically occurs during core formation or via post-synthetic modification:
Friedel-Crafts Acylation
In a representative protocol, 2-fluoroanisole undergoes Friedel-Crafts acylation with succinic anhydride in the presence of AlCl₃ and carbon disulfide. This yields 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid, which is cyclized to the dihydropyridazinone and dehydrogenated. Adapting this method, substituting 2-fluoroanisole with 4-methoxybenzene derivatives could directly install the 4-methoxyphenyl group.
Optimized Parameters:
N-Alkylation at the 2-Position
The 4-nitrobenzyl group is introduced via N-alkylation of the pyridazinone’s NH group. This step is critical for achieving the target structure:
Alkylation with 4-Nitrobenzyl Halides
A solution of 6-(4-methoxyphenyl)-3(2H)-pyridazinone in acetone reacts with 4-nitrobenzyl bromide or chloride in the presence of K₂CO₃ at room temperature. The reaction typically completes within 3–6 hours, with higher yields observed for bromides due to their superior leaving-group ability.
Representative Conditions:
Alternative Alkylation Strategies
In cases where 4-nitrobenzyl halides are unavailable, in situ generation via paraformaldehyde and thionyl chloride has been reported. For example, reacting the pyridazinone with paraformaldehyde and SOCl₂ in benzene produces a chloromethyl intermediate, which is subsequently functionalized.
Purification and Characterization
Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/petroleum ether). Characterization relies on:
-
Spectroscopy: ¹H-NMR (DMSO-d₆) shows distinct signals for methoxy (δ 3.82 ppm), nitrobenzyl (δ 5.21 ppm, CH₂), and pyridazinone protons (δ 6.90–8.40 ppm).
Optimization and Challenges
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, and further oxidation can lead to the formation of a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe to study biological processes and as a potential lead compound for drug discovery.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one would depend on its specific biological activity. Generally, compounds in the pyridazinone family can interact with various molecular targets, such as enzymes, receptors, or nucleic acids. The presence of the methoxy and nitro groups may enhance its binding affinity and specificity for certain targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Substituent Variations at Position 6
Substituent Variations at Position 2
Key Analogues and Their Properties
Physicochemical Properties
- Melting Point : Analogous compounds (e.g., ) show high melting points (~300°C) due to aromatic stacking. The nitro group may further elevate this via dipole interactions.
- Solubility : Methoxy groups enhance water solubility, whereas nitrobenzyl may reduce it, creating a balance suitable for oral bioavailability .
Biological Activity
6-(4-methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone class. Its unique structure, characterized by a pyridazine ring substituted with both a methoxyphenyl and a nitrobenzyl group, suggests potential biological activities that warrant detailed investigation. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 6-(4-methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one is , with a molecular weight of approximately 395.365 g/mol. Its properties include:
- LogP : 3.1852
- Polar Surface Area (PSA) : 116.24 Ų
- Melting Point : 215.4 - 216.6 °C
These properties suggest moderate lipophilicity and potential for membrane permeability, which are critical for biological activity.
Research indicates that compounds similar to 6-(4-methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one exhibit significant biological activities, particularly in anti-cancer applications. The presence of methoxy and nitro groups may enhance these activities through various mechanisms:
- Enzyme Modulation : The compound may interact with enzymes involved in cellular signaling pathways.
- Receptor Interaction : It could bind to specific receptors, influencing cellular responses.
- Anti-proliferative Effects : Studies have shown that pyridazinone derivatives can inhibit the proliferation of cancer cell lines, such as HCT116 cells.
Efficacy Studies
A summary of findings from studies investigating the biological activity of related compounds is presented in the table below:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 6-Methyl-2,4-disubstituted pyridazin-3(2H)-ones | Anti-inflammatory, anti-cancer properties | |
| 6-Benzoyl-2-(4-methoxyphenyl)pyridazin-3(2H)-one | Potential anti-proliferative effects | |
| 5-Acetyl-6-phenylpyridazin-3(2H)-one | Antimicrobial activity |
These compounds share structural similarities with 6-(4-methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one and exhibit promising pharmacological profiles.
Case Study 1: Anti-Cancer Activity
In a study assessing the anti-cancer potential of pyridazinone derivatives, it was found that certain analogs demonstrated significant inhibition of HCT116 cell proliferation with IC50 values in the low micromolar range. The structure-activity relationship (SAR) indicated that modifications at the nitro and methoxy positions were crucial for enhancing cytotoxicity.
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases. Compounds structurally related to 6-(4-methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one were tested for their ability to inhibit nSMase2 activity. One derivative showed an IC50 value of approximately 300 nM, indicating potent inhibitory effects and potential therapeutic applications in Alzheimer's disease models .
Q & A
Q. What are the optimal synthetic routes for 6-(4-methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Condensation of 4-methoxyphenylacetamide with a nitrile derivative to form the pyridazinone core.
- Step 2 : Alkylation using 4-nitrobenzyl bromide under basic conditions (e.g., NaH in DMF) to introduce the 4-nitrobenzyl group.
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water).
- Critical Factors : Temperature control during alkylation (50–60°C prevents side reactions) and stoichiometric excess of 4-nitrobenzyl bromide (1.2–1.5 eq) improve yields to ~65–75% .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign methoxy (-OCH₃) protons (δ ~3.8 ppm) and nitrobenzyl aromatic protons (δ ~8.2–8.4 ppm). Carbon signals for the pyridazinone carbonyl appear at δ ~165 ppm.
- IR Spectroscopy : Confirm C=O stretching (~1680 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 352.1062 (calculated for C₁₈H₁₅N₃O₄).
- X-ray Crystallography : Resolves spatial arrangement of substituents, particularly nitro group orientation .
Advanced Research Questions
Q. How do substituents on the pyridazinone core influence binding affinity to biological targets, and what strategies resolve contradictory activity data?
- Methodological Answer :
- SAR Insights :
| Substituent Position | Group | Effect on Activity |
|---|---|---|
| 6-position | 4-Methoxyphenyl | Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets |
| 2-position | 4-Nitrobenzyl | Introduces electron-withdrawing effects, improving interaction with redox-sensitive targets |
- Contradiction Resolution : Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay pH or reducing environments. Standardize assays under inert atmospheres (N₂) to stabilize nitro groups .
Q. What in silico methods predict pharmacokinetic properties, and how can they guide experimental design?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate binding to cytochrome P450 3A4 (CYP3A4) to predict metabolism. The nitro group may coordinate with heme iron, suggesting potential for drug-drug interactions.
- QSAR Models : Use descriptors like logP (calculated ~2.1) and topological polar surface area (TPSA ~95 Ų) to predict blood-brain barrier permeability (low likelihood).
- ADMET Prediction (SwissADME) : Highlight low solubility (LogS ≈ -4.5), prompting formulation trials with β-cyclodextrin inclusion complexes .
Q. How can solubility and stability be optimized without compromising bioactivity?
- Methodological Answer :
- Salt Formation : React with hydrochloric acid to form a hydrochloride salt, improving aqueous solubility (tested via shake-flask method).
- Prodrug Strategy : Replace nitro group with a bioreversible moiety (e.g., acetoxymethyl ester) to enhance stability in plasma.
- Co-Solvents : Use PEG 400/water mixtures (20–30% v/v) for in vitro assays, maintaining >90% compound integrity over 24 hours .
Data Contradiction Analysis
Q. Why do studies report conflicting results on the compound’s inhibition of COX-2?
- Methodological Answer :
- Potential Causes :
Redox Sensitivity : Nitro groups may be reduced to amino groups in cell-based assays, altering target selectivity. Confirm compound integrity via LC-MS during assays.
Assay Variability : Cell-free vs. cell-based systems yield divergent IC₅₀ values (e.g., 1.2 µM vs. 8.7 µM). Use isothermal titration calorimetry (ITC) for direct binding measurements.
- Resolution : Pre-treat cells with NADPH inhibitors (e.g., dicoumarol) to minimize nitroreductase activity and validate results .
Tables for Key Data
Table 1 : Synthetic Optimization Parameters
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Alkylation Temp | 50–60°C | <60°C: ≤50%; >70°C: Decomposition |
| Solvent | DMF | Ethanol: Slower reaction (24h vs. 6h) |
| Purification | Ethanol/Water (9:1) | Purity >98% (HPLC) |
Table 2 : Substituent Effects on Solubility
| Group | logP (Predicted) | Aqueous Solubility (mg/mL) |
|---|---|---|
| 4-Nitrobenzyl | 2.1 | 0.12 |
| 4-Aminobenzyl | 1.4 | 1.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
